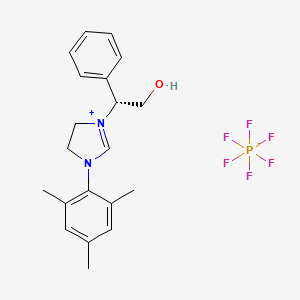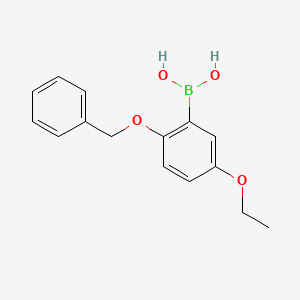![molecular formula C8H10Cl4HgO2 B14014525 Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury CAS No. 51015-07-7](/img/structure/B14014525.png)
Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]-: is an organomercury compound with the chemical formula C10H10Cl4HgO2. This compound is known for its unique structure, which includes a mercury atom bonded to a benzodioxole ring system. Organomercury compounds are characterized by the presence of at least one carbon-mercury bond, and they have significant applications in various fields due to their unique chemical properties .
準備方法
The synthesis of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- typically involves the reaction of hexahydro-2-(trichloromethyl)-1,3-benzodioxole with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of mercury compounds .
化学反応の分析
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The chloro group can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of other organomercury compounds and in certain industrial processes.
作用機序
The mechanism of action of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity .
類似化合物との比較
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- can be compared with other organomercury compounds such as:
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Dimethylmercury ((CH3)2Hg)
- Diethylmercury ((C2H5)2Hg)
These compounds share the presence of a mercury-carbon bond but differ in their specific structures and reactivities. Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- is unique due to its benzodioxole ring system, which imparts distinct chemical properties and reactivity patterns .
特性
CAS番号 |
51015-07-7 |
|---|---|
分子式 |
C8H10Cl4HgO2 |
分子量 |
480.6 g/mol |
IUPAC名 |
chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury |
InChI |
InChI=1S/C8H10Cl3O2.ClH.Hg/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7;;/h3,5-7H,1-2,4H2;1H;/q;;+1/p-1 |
InChIキー |
VQCTULQNQCVFHF-UHFFFAOYSA-M |
正規SMILES |
C1CC2C(C(C1)[Hg]Cl)OC(O2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)

![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
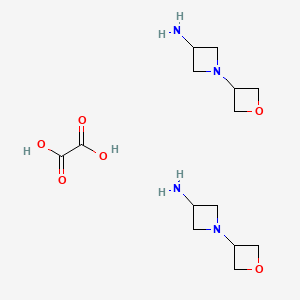
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
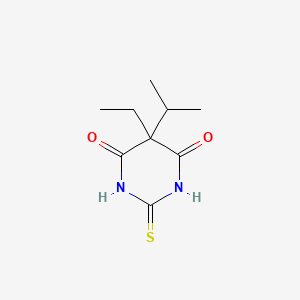

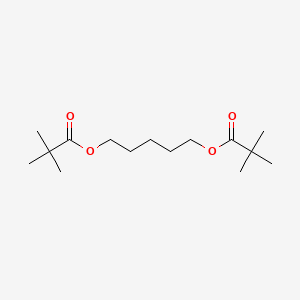
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)

